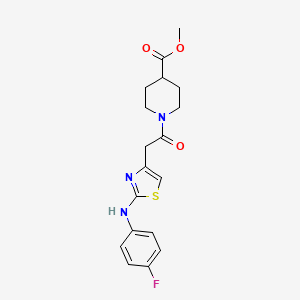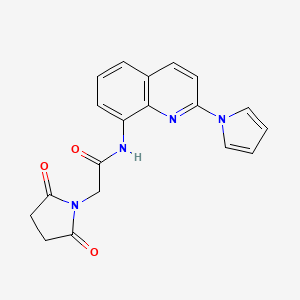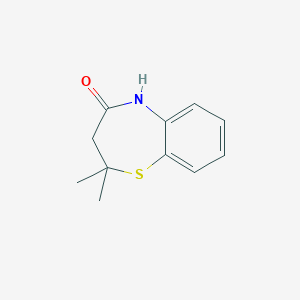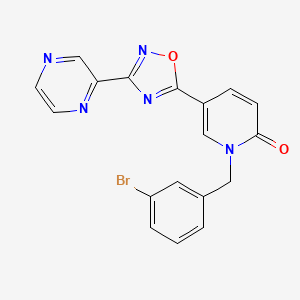
6-(4-fluorophenyl)-2-(4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyridazino and isoquinoline derivatives often involves multi-step chemical processes that include the construction of the pyridazinone core and its subsequent functionalization. For instance, a series of 3,6-disubstituted pyridazino[4,3-c]isoquinolines were synthesized to explore their binding affinity to benzodiazepine receptors, showcasing the versatile approaches employed in assembling such complex molecules (Toja et al., 1985).
Molecular Structure Analysis
The molecular structure of compounds within this family is elucidated using various spectroscopic techniques, including IR, NMR (1H and 13C), mass spectrometry, and elemental analysis. X-ray structural analysis and theoretical calculations further confirm the intricacies of their frameworks, as demonstrated in the synthesis of pyridazino[4,3-c:5,6-c′]diquinolines (Mostafa et al., 2022).
Chemical Reactions and Properties
The reactivity and chemical behavior of such compounds are explored through their synthetic routes and the transformations they undergo. For example, the recyclization of furan compounds to yield pyridazino[1,6-b]isoquinolin-10-one systems highlights the chemical reactivity and potential for generating diverse molecular structures (Butin et al., 2007).
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications :
- Some derivatives of this compound have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities, showing promising results in this field (Farag et al., 2012).
- Analogous compounds have been investigated for their electrochromic applications, particularly in the field of novel electron acceptors for conjugated polymers (Cho et al., 2015).
Crystallographic Studies :
- The structure of related compounds has been analyzed through crystallography, providing insights into the molecular configurations and potential interactions of similar chemical entities (Ullah & Stoeckli-Evans, 2021).
Antimicrobial Research :
- Research into fluoroquinolone-based derivatives, closely related to the compound , has revealed significant potential in the development of new antimicrobial agents (Patel & Patel, 2010).
Antitumor Research :
- Certain derivatives have shown significant inhibitory activity against tumor cell lines, indicating potential applications in cancer research (Chou et al., 2010).
Cyclization Reactions in Chemical Synthesis :
- The compound has been utilized in cyclization reactions, contributing to the development of various pyridazine derivatives with potential biological applications (Shikhaliev et al., 2008).
Research on Enzyme Inhibition :
- Studies on pyridazinone derivatives have explored their potential as enzyme inhibitors, which could be significant in treating diseases like Alzheimer's (Dundar et al., 2019).
Glucan Synthase Inhibitors :
- Derivatives of the compound have been identified as β-1,3-glucan synthase inhibitors, showing efficacy in treating Candida glabrata infections (Ting et al., 2011).
Multidrug Resistance Modulating Activity :
- Research into isoquinoline derivatives, related to this compound, has shown multidrug resistance (MDR) modulating activity, which is significant in cancer treatment (Ma et al., 2004).
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-2-[4-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c1-17-6-12-22-19(16-17)4-2-14-27(22)23(29)5-3-15-28-24(30)13-11-21(26-28)18-7-9-20(25)10-8-18/h6-13,16H,2-5,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASDCNIPIMNZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-2-(4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2491571.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2491572.png)
![(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2491574.png)
![[2-(2-Oxopropoxy)phenoxy]acetic acid](/img/structure/B2491576.png)

![2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione](/img/structure/B2491580.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone](/img/structure/B2491583.png)

![N-(3-(1H-pyrazol-3-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2491586.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2491587.png)
![Methyl 3-({[4-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2491590.png)